N-cyclopentyl-2-hydroxybenzamide
Description
Significance of 2-Hydroxybenzamides in Chemical Synthesis and Biological Inquiry
Within the broader class of benzamides, 2-hydroxybenzamides, also known as salicylamides, hold a special place in chemical synthesis and biological investigation. The presence of a hydroxyl group at the ortho position to the amide introduces unique chemical properties, including the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. smolecule.com This structural feature is significant in the synthesis of more complex molecules and has been explored for its role in the development of new chemical entities. researchgate.net
From a biological perspective, the 2-hydroxybenzamide core is a recognized pharmacophore with a history of investigation into its anti-inflammatory, analgesic, and antipyretic properties. google.com Contemporary research has expanded to explore its potential in a wider range of therapeutic areas, including as antiprotozoal and antiviral agents. acs.orgacs.orgacs.orgnih.gov The ability of the 2-hydroxy and amide groups to interact with biological macromolecules makes this scaffold a compelling starting point for the design of new therapeutic agents.
Overview of N-Cycloalkyl Benzamide (B126) Derivatives in Contemporary Chemical Literature
Recent studies have investigated N-cycloalkyl benzamide derivatives for a variety of applications. For instance, certain N-cycloalkyl-4-(imidazo[1,2-a]pyridine)pyrimidin-2-amine compounds have been explored for their potential in treating proliferative diseases. google.com Additionally, research into sulfamoyl benzamide derivatives with N-cycloalkyl substituents has shown inhibitory activity against certain enzymes, highlighting the versatility of this structural motif. nih.govrsc.org The synthesis and evaluation of these derivatives contribute to a deeper understanding of structure-activity relationships within this class of compounds.
Research Rationale for Investigating N-cyclopentyl-2-hydroxybenzamide
The specific compound, this compound, combines the key structural features of a 2-hydroxybenzamide and an N-cycloalkyl substituent. This unique combination provides a compelling rationale for its investigation. The 2-hydroxy group offers the potential for intramolecular hydrogen bonding and established biological relevance, while the N-cyclopentyl group introduces a degree of conformational rigidity and can modulate the molecule's interaction with biological targets. mdpi.com
Research into this compound and its analogs is driven by the aim to explore new chemical space and potentially discover novel biological activities. For example, a chlorinated derivative, 5-chloro-N-cyclopentyl-2-hydroxybenzamide, has been synthesized and investigated as a potential inhibitor of human adenovirus. nih.govmdpi.com The synthesis of such derivatives allows for a systematic exploration of how different substituents on the benzamide ring, in combination with the N-cyclopentyl group, affect the compound's properties. The predicted physicochemical properties of this compound, such as its boiling point and partition coefficient, provide a basis for its further study in various chemical and biological contexts. chemicalbook.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-8-4-3-7-10(11)12(15)13-9-5-1-2-6-9/h3-4,7-9,14H,1-2,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXPTNQUYBGLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401939-75-1 | |
| Record name | N-cyclopentyl-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Cyclopentyl 2 Hydroxybenzamide and Analogues
Historical Perspectives on Benzamide (B126) Synthesis Relevant to N-cyclopentyl-2-hydroxybenzamide
Historically, the synthesis of benzamides, the class of compounds to which this compound belongs, has been approached through several foundational methods. One of the most common and long-standing techniques involves the reaction of a benzoyl chloride with a suitable amine. pjps.pknih.gov In this approach, the carboxylic acid is first activated by converting it into a more reactive acyl chloride, typically using reagents like thionyl chloride. This activated intermediate then readily reacts with an amine to form the amide bond.
Another established method is the reaction of benzoic acid with urea, which upon heating, can yield benzamide. youtube.com This reaction can be performed with or without a catalyst, though catalysts like boric acid have been used. youtube.com These classical approaches, while effective, often require harsh conditions or the use of hazardous reagents, which has prompted the development of more refined and milder techniques in contemporary synthesis. pjps.pknih.govyoutube.com
Contemporary Approaches to this compound Synthesis
Modern synthetic chemistry offers more sophisticated and efficient pathways to this compound, focusing on improved yields, selectivity, and sustainability.
Direct Amidation Strategies for 2-Hydroxybenzoic Acid and Cyclopentylamine (B150401)
The direct formation of an amide bond from a carboxylic acid and an amine is an attractive synthetic route due to its atom economy. organic-chemistry.org However, the direct amidation of 2-hydroxybenzoic acid (salicylic acid) with cyclopentylamine is complicated by the presence of the phenolic hydroxyl group, which can interfere with the reaction.
To overcome these challenges, modern reagents have been developed to facilitate direct amidation under mild conditions. Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, have proven effective for the direct coupling of a wide array of carboxylic acids and amines, including cyclic amines. organic-chemistry.orgrsc.org These reagents activate the carboxylic acid in situ, allowing the reaction to proceed efficiently. organic-chemistry.org Similarly, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have been introduced as safe and effective mediators for direct amidation, often allowing for simple workup procedures that avoid chromatography.
Another approach involves starting with an ester of 2-hydroxybenzoic acid, such as methyl 2-hydroxybenzoate, and reacting it directly with the amine. While some base-promoted direct amidation methods have reported this specific transformation to be challenging or unsuccessful under certain conditions nih.gov, other systems have achieved the desired amidation of 2-hydroxybenzoates in high yields. nih.gov
Protection-Deprotection Strategies for 2-Hydroxybenzamide Derivatives
To circumvent the reactivity of the hydroxyl group, a common and robust strategy involves its temporary protection. google.comgoogle.com This multi-step process is a cornerstone in the synthesis of many 2-hydroxybenzamide derivatives.
The general sequence involves:
Protection: The phenolic hydroxyl group of 2-hydroxybenzoic acid is converted into a less reactive functional group. Common protecting groups for this purpose include alkyl groups (like methyl), benzyl (B1604629) groups, or silyl (B83357) ethers. google.comgoogle.com
Amidation: The protected 2-alkoxybenzoic acid is then reacted with cyclopentylamine to form the corresponding N-cyclopentyl-2-alkoxybenzamide. This step can proceed via standard coupling reagents or by forming an acyl chloride first.
Deprotection: The protecting group is removed to reveal the final this compound. google.comgoogle.com For instance, an alkoxy group can be cleaved through a dealkylation reaction. google.comgoogle.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency, are increasingly influencing the synthesis of compounds like this compound. researchgate.net The goal is to design chemical processes that are environmentally benign and sustainable. researchgate.netejcmpr.com
In the context of benzamide synthesis, green approaches include:
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. The use of catalysts like lithium hydroxide (B78521) or reusable solid catalysts aligns with green principles.
Safer Solvents: Traditional syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. ejcmpr.com
Atom Economy: Direct amidation reactions are inherently greener than multi-step protection-deprotection sequences because they incorporate a greater percentage of the reactants' atoms into the final product. organic-chemistry.org
Efficient Workups: Modern amidation methods using reagents like borate esters or silanes often feature simple, non-chromatographic workup procedures, which reduce solvent usage and waste generation. organic-chemistry.org
By adopting these principles, the synthesis of this compound can be made more efficient and environmentally friendly. rasayanjournal.co.in
Synthesis of this compound Derivatives and Analogues
The core structure of this compound can be modified to produce a variety of derivatives and analogues, often to explore structure-activity relationships for various applications.
Halogenated Derivatives (e.g., 5-Chloro-N-cyclopentyl-2-hydroxybenzamide)
Halogenated derivatives are a significant subclass, with 5-Chloro-N-cyclopentyl-2-hydroxybenzamide being a well-documented example. The synthesis of this compound has been achieved through a direct amidation approach starting from a halogenated precursor.
A general procedure involves the reaction of methyl 5-chloro-2-hydroxybenzoate with cyclopentylamine. mdpi.com The mixture, typically in a solvent like methanol, is heated for an extended period. mdpi.com Following the reaction, the product is concentrated and purified to yield the final amide. mdpi.com In one reported synthesis, this method afforded the product in a 90% yield. mdpi.com
Table 1: Synthesis and Characterization of 5-Chloro-N-cyclopentyl-2-hydroxybenzamide
| Parameter | Details | Source |
|---|---|---|
| Starting Materials | Methyl 5-chloro-2-hydroxybenzoate, Cyclopentylamine | mdpi.com |
| Solvent | Methanol | mdpi.com |
| Reaction Conditions | 60 °C, 48 hours | mdpi.com |
| Yield | 90% | mdpi.com |
| Appearance | Beige solid | mdpi.com |
| ¹H NMR (300 MHz, CDCl₃) δ | 12.34 (s, 1H), 7.37–7.26 (m, 2H), 6.90 (d, J = 8.7 Hz, 1H), 6.39 (d, J = 4.2 Hz, 1H), 4.45–4.27 (m, 1H), 2.21–1.98 (m, 2H), 1.83–1.45 (m, 6H) | mdpi.com |
| ¹³C NMR (75 MHz, CDCl₃) δ | 168.6, 160.0, 133.9, 125.2, 123.3, 120.1, 115.5, 51.8, 33.1 (2C), 23.9 (2C) | mdpi.com |
| HRMS (ESI) | Calculated for C₁₂H₁₅ClNO₂ [M+H]⁺: 240.0791; Found: 240.0785 | mdpi.com |
Other Substituted Benzamide Core Analogues
The synthesis of analogues focusing on the benzamide core involves modifications to the 2-hydroxybenzoyl moiety. A common strategy is the introduction of substituents onto the aromatic ring. This allows for the systematic investigation of how electronic and steric effects of the substituents influence the properties of the molecule.
A general and effective method for preparing these analogues is the direct amidation of a substituted salicylic (B10762653) acid ester with the desired amine. For instance, the synthesis of 5-chloro-N-cyclopentyl-2-hydroxybenzamide involves the reaction of methyl 5-chloro-2-hydroxybenzoate with cyclopentylamine. mdpi.com This reaction is typically performed by heating the reactants, sometimes for extended periods (e.g., 48 hours at 60 °C), to drive the aminolysis of the ester to completion. mdpi.com The resulting product is an analogue of this compound featuring a chlorine atom at the 5-position of the benzene (B151609) ring.
This synthetic approach is versatile and has been applied to create a variety of N-substituted salicylamides. nih.gov For example, a series of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were synthesized using a similar salicylamide scaffold, highlighting the modularity of this synthetic strategy. rsc.org The key step remains the coupling of a salicylic acid derivative (often activated or as an ester) with an appropriate amine. rsc.org In some cases, protecting the phenolic hydroxyl group of the salicylic acid may be necessary before the amidation step, followed by a final deprotection step to yield the desired 2-hydroxybenzamide derivative. google.com
Table 1: Synthesis of Substituted Benzamide Core Analogues
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| 5-Chloro-N-cyclopentyl-2-hydroxybenzamide | Methyl 5-chloro-2-hydroxybenzoate, Cyclopentylamine | Aminolysis of Ester | mdpi.com |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamides | 5-chlorosalicylamide scaffold, Substituted benzylamines | Amide Coupling | rsc.org |
| 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole | 2,4,5-trimethoxybenzoic acid, 2-amino-4-ethoxycarbonyl-1,3-thiazole | Amidation followed by selective deprotection | google.com |
Cycloalkyl Ring Modifications on the Amide Nitrogen
Modifying the cycloalkyl group on the amide nitrogen provides another avenue for creating analogues of this compound. This involves replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups. The synthetic methodology largely mirrors that used for preparing the parent compound, demonstrating the robustness of the amidation reaction.
Using the same 5-chloro-2-hydroxybenzoate core, researchers have synthesized analogues by reacting it with different cycloamines. For example, the reaction of methyl 5-chloro-2-hydroxybenzoate with cyclohexylamine (B46788) yields 5-chloro-N-cyclohexyl-2-hydroxybenzamide, while reaction with cycloheptylamine (B1194755) produces 5-chloro-N-cycloheptyl-2-hydroxybenzamide. mdpi.com These reactions proceed under similar conditions to the cyclopentyl analogue, indicating that the size of the cycloalkyl ring (from C5 to C7) does not significantly impede the reaction. mdpi.com
Further modifications include the introduction of alkyl chains attached to a cycloalkyl ring. The synthesis of 5-chloro-N-(2-cyclohexylethyl)-2-hydroxybenzamide was achieved by reacting methyl 5-chloro-2-hydroxybenzoate with 2-cyclohexylethylamine. mdpi.com Additionally, more general methods for the functionalization of N-alkyl benzamides have been developed. A visible-light-induced dual catalysis system has been shown to achieve C(sp³)–H amination and alkenylation at the N-α position of secondary N-alkyl benzamides, including those with cyclopropyl (B3062369) and cyclohexyl substituents. rsc.org This advanced methodology offers a pathway to more complex modifications of the N-cycloalkyl group under mild conditions. rsc.org
Table 2: Synthesis of Analogues with Cycloalkyl Ring Modifications
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| 5-Chloro-N-cyclohexyl-2-hydroxybenzamide | Methyl 5-chloro-2-hydroxybenzoate, Cyclohexylamine | Aminolysis of Ester | mdpi.com |
| 5-Chloro-N-cycloheptyl-2-hydroxybenzamide | Methyl 5-chloro-2-hydroxybenzoate, Cycloheptylamine | Aminolysis of Ester | mdpi.com |
| 5-Chloro-N-(2-cyclohexylethyl)-2-hydroxybenzamide | Methyl 5-chloro-2-hydroxybenzoate, 2-Cyclohexylethylamine | Aminolysis of Ester | mdpi.com |
| N-Cyclopropyl & N-Cyclohexyl Benzamide Derivatives | N-Cycloalkyl Benzamides, N-hydroxyphthalimide (NHPI) imidate esters | Visible-light-induced C-H functionalization | rsc.org |
Molecular Structure and Conformation Analysis of N Cyclopentyl 2 Hydroxybenzamide
Advanced Spectroscopic Characterization Techniques for N-cyclopentyl-2-hydroxybenzamide
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound, confirming its elemental composition, connectivity, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific data for this compound is not publicly available, analysis of the closely related compound, 5-Chloro-N-cyclopentyl-2-hydroxybenzamide, offers significant insight into the expected spectral features. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom.
A distinct singlet appearing far downfield (around δ 12.34 ppm) is characteristic of the phenolic hydroxyl proton (-OH), its significant deshielding is a result of strong intramolecular hydrogen bonding. nih.govspcmc.ac.in
The protons on the aromatic ring typically appear as a multiplet between δ 7.26 and 7.37 ppm and a doublet around δ 6.90 ppm. nih.gov
A doublet observed around δ 6.39 ppm corresponds to the amide proton (N-H). nih.gov
The methine proton on the cyclopentyl ring directly attached to the nitrogen appears as a multiplet around δ 4.27-4.45 ppm. nih.gov
The methylene (B1212753) protons of the cyclopentyl ring produce a series of multiplets in the upfield region, typically between δ 1.45 and 2.21 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule.
The carbonyl carbon of the amide group is typically the most deshielded, appearing around δ 168.6 ppm. nih.gov
The carbon atom of the aromatic ring bonded to the hydroxyl group is found at approximately δ 160.0 ppm. nih.gov
Other aromatic carbons resonate in the δ 115-134 ppm range. nih.gov
The methine carbon of the cyclopentyl group attached to the nitrogen appears at about δ 51.8 ppm. nih.gov
The remaining methylene carbons of the cyclopentyl ring are observed at approximately δ 33.1 and 23.9 ppm. nih.gov
Table 1: Representative NMR Data for 5-Chloro-N-cyclopentyl-2-hydroxybenzamide in CDCl₃ nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 12.34 | s | Phenolic -OH |
| ¹H | 7.37–7.26 | m | Aromatic CH |
| ¹H | 6.90 | d | Aromatic CH |
| ¹H | 6.39 | d | Amide N-H |
| ¹H | 4.45–4.27 | m | Cyclopentyl CH-N |
| ¹H | 2.21–1.98 | m | Cyclopentyl CH₂ |
| ¹H | 1.83–1.45 | m | Cyclopentyl CH₂ |
| ¹³C | 168.6 | - | Amide C=O |
| ¹³C | 160.0 | - | Aromatic C-OH |
| ¹³C | 133.9, 125.2, 123.3, 120.1, 115.5 | - | Aromatic C & C-Cl |
| ¹³C | 51.8 | - | Cyclopentyl CH-N |
| ¹³C | 33.1 | - | Cyclopentyl CH₂ |
| ¹³C | 23.9 | - | Cyclopentyl CH₂ |
HRMS is a critical tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. nelsonlabs.com For this compound (C₁₂H₁₅NO₂), the exact mass can be calculated and compared to an experimental value. While experimental data for the parent compound is limited, data for its chlorinated analog and predicted values for the parent compound confirm the utility of this technique. nih.govuni.lu For instance, the HRMS (ESI) analysis of 5-Chloro-N-cyclopentyl-2-hydroxybenzamide showed a found (M+H)⁺ ion at m/z 240.0785, which corresponds closely to the calculated value of 240.0791. nih.gov
Table 2: Predicted and Experimental HRMS Data
| Compound | Ion Adduct | Calculated m/z | Found m/z | Source |
| This compound | [M+H]⁺ | 206.1176 | - | uni.lu |
| This compound | [M+Na]⁺ | 228.0995 | - | uni.lu |
| 5-Chloro-N-cyclopentyl-2-hydroxybenzamide | [M+H]⁺ | 240.0791 | 240.0785 | nih.gov |
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the key vibrations are associated with the hydroxyl, amide, and aromatic functionalities. researchgate.net The positions of these bands are sensitive to the molecular environment, particularly hydrogen bonding. spcmc.ac.in
O-H Stretching: The phenolic hydroxyl group involved in a strong intramolecular hydrogen bond exhibits a broad absorption band, typically in the 3300-2700 cm⁻¹ region. spcmc.ac.in
N-H Stretching: The amide N-H stretch usually appears as a sharp to medium band around 3390 cm⁻¹. spcmc.ac.in
C=O Stretching: The amide carbonyl (Amide I band) gives a strong absorption typically in the range of 1680-1640 cm⁻¹. spcmc.ac.in Its position at a lower wavenumber compared to a non-conjugated amide is indicative of its involvement in the intramolecular hydrogen bond.
Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring are observed as multiple bands in the 1600-1450 cm⁻¹ region. spcmc.ac.in
Table 3: Expected Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Phenolic O-H | Stretching | 3300-2700 | Broad | Broadened due to intramolecular H-bonding spcmc.ac.in |
| Amide N-H | Stretching | ~3390 | Medium | spcmc.ac.in |
| Aromatic C-H | Stretching | ~3060 | Weak | spcmc.ac.in |
| Amide C=O | Stretching (Amide I) | 1680-1640 | Strong | Lower frequency due to H-bonding spcmc.ac.in |
| Aromatic C=C | Skeletal Vibrations | 1600-1450 | Medium-Strong | Multiple bands expected spcmc.ac.in |
Conformational Analysis of the Cyclopentyl Moiety and Benzamide (B126) Linkage
The linkage between the phenyl ring and the amide group (Caryl-C(=O)) tends to be relatively rigid. Studies on similar salicylamides have shown that the amide group is often co-planar with the aromatic ring. oslomet.no This planarity is significantly stabilized by the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen, which creates a pseudo-six-membered ring. researchgate.netoslomet.no Rotation around the C(=O)-N bond is restricted due to the partial double bond character of the amide linkage. The conformation around the N-C(cyclopentyl) bond will influence the orientation of the cyclopentyl ring relative to the planar benzamide system.
Intramolecular Interactions within this compound
Non-covalent interactions within the molecule play a crucial role in defining its most stable conformation and its chemical properties.
The most significant intramolecular interaction in this compound is the hydrogen bond between the hydrogen atom of the phenolic hydroxyl group (donor) and the oxygen atom of the amide carbonyl group (acceptor). researchgate.netoslomet.no This interaction leads to the formation of a highly stable, planar, six-membered ring system described by the S(6) graph set motif. uzh.ch This intramolecular hydrogen bond is a common and defining feature in 2-hydroxybenzamide derivatives. researchgate.netoslomet.no Its presence is supported by spectroscopic evidence, such as the pronounced downfield shift of the hydroxyl proton in ¹H NMR spectra and the lowering of the C=O stretching frequency in IR spectra. nih.govspcmc.ac.in The formation of this internal hydrogen-bonded ring restricts the conformational freedom of the molecule, enforcing planarity in the benzamide portion of the structure. oslomet.no
Aromatic Ring Stacking and Stereoelectronic Effects
The three-dimensional structure and energetic landscape of this compound are significantly influenced by a combination of non-covalent interactions. These include the potential for aromatic ring stacking between molecules and powerful stereoelectronic effects within a single molecule. While specific crystallographic data for this compound is not publicly available, its structural properties can be reliably inferred from extensive studies on closely related salicylamides and fundamental principles of molecular interactions.
Aromatic Ring Stacking
Aromatic ring stacking, a form of non-covalent interaction, is a crucial factor in the solid-state packing of molecules containing phenyl groups. This interaction arises from a combination of van der Waals forces, electrostatic interactions, and dispersion forces between the π-electron systems of adjacent aromatic rings. uva.esscirp.org In the solid state, molecules like this compound are expected to arrange themselves to maximize these stabilizing interactions.
The most common geometry for π-π stacking is not a perfectly eclipsed, face-to-face arrangement but rather a parallel-displaced or offset configuration. rsc.org This geometry mitigates the electrostatic repulsion between the electron-rich centers of the rings while maximizing attractive forces. rsc.org The distance between the planes of the stacked rings is typically in the range of 3.3 to 3.8 Å. scirp.orgrsc.org While specific intermolecular packing data for this compound is absent from the literature, the general parameters for π-π stacking observed in other aromatic compounds provide a strong indication of the expected interactions.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Offset / Displacement (Å) | Reference Compound(s) |
|---|---|---|---|---|
| Parallel-Displaced | ~3.8 | ~3.4 - 3.6 | ~1.5 - 1.8 | Benzene, Naphthalene Derivatives uva.es |
| T-shaped (Edge-to-Face) | ~5.0 | N/A | N/A | Benzene Dimer researchgate.net |
Stereoelectronic Effects
Stereoelectronic effects are defined as the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In this compound, the most dominant stereoelectronic effect is the formation of a strong intramolecular hydrogen bond.
This hydrogen bond occurs between the hydrogen atom of the phenolic hydroxyl group (the donor) and the oxygen atom of the amide carbonyl group (the acceptor). nih.govmdpi.com This interaction effectively creates a stable, planar, six-membered quasi-ring, which includes the hydrogen, oxygen, and two carbon atoms of the phenyl ring, plus the carbonyl carbon and oxygen. nih.gov The formation of this internal hydrogen-bonded ring significantly restricts the conformational freedom of the molecule, particularly the rotation around the C(aryl)-C(amide) bond. mdpi.com
The geometric parameters of this intramolecular hydrogen bond are well-characterized in related structures. The O···O distance is a key indicator of its strength.
| Parameter | Typical Value | Significance | Reference Compound(s) |
|---|---|---|---|
| O-H···O Bond Angle | ~140-160° | Indicates a strong, directional hydrogen bond. | 5-chloro-2-hydroxy-benzamide mdpi.com |
| O···O Distance | ~2.5 - 2.6 Å | Shorter distance implies a stronger bond. | 4-chloro-2-hydroxybenzamide mdpi.com |
| H···O Distance | ~1.6 - 1.8 Å | The proximity of the hydrogen to the acceptor oxygen. | General Salicylamides nih.gov |
The steric bulk of the N-cyclopentyl group is not expected to disrupt this intramolecular hydrogen bond. In contrast, very bulky N,N-disubstituted groups, like in 2-hydroxy-N,N-diethylbenzamide, can introduce steric strain that favors intermolecular hydrogen bonding instead. mdpi.com However, for N-monosubstituted salicylamides like the subject compound, the intramolecular arrangement remains the most energetically favorable conformation. nih.gov This stereoelectronic control is fundamental to understanding the molecule's shape, crystal packing, and interactions with other molecules.
Computational and Theoretical Investigations of N Cyclopentyl 2 Hydroxybenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic properties and stability of molecules. nih.gov These methods provide detailed insights into molecular geometry, bond characteristics, and electronic distribution. For N-cyclopentyl-2-hydroxybenzamide, DFT calculations, such as those performed at the B3LYP/6-311+G(d,p) level of theory, can predict its most stable three-dimensional structure. rsc.org
A key structural feature of this compound is the presence of an intramolecular hydrogen bond. Theoretical studies on the parent compound, 2-hydroxybenzoic acid, and its derivatives confirm the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group. acs.org This interaction significantly influences the compound's conformation and stability. DFT calculations for a closely related molecule, N-cyclopentyl-2-hydroxy-N-methylbenzamide, predict this O···H distance to be approximately 1.85 Å. The amide group is predicted to adopt a trans configuration, which is generally the more stable conformation for such systems. The planarity of the benzamide (B126) core is crucial for its electronic properties, and the cyclopentyl group introduces conformational flexibility.
The stability of the molecule can be further understood by analyzing its computed energetic parameters. These calculations provide a foundational understanding of the molecule's intrinsic properties, which are essential for interpreting its chemical behavior and interactions.
Table 1: Predicted Geometric Parameters for a Related Benzamide Derivative
This table presents data from Density Functional Theory (DFT) calculations for N-cyclopentyl-2-hydroxy-N-methylbenzamide, a compound structurally similar to this compound. The data provides insight into expected bond lengths and intramolecular distances.
| Parameter | Predicted Value |
| C=O Bond Length | 1.225 Å |
| C–N Bond Length | 1.347 Å |
| O···H Intramolecular Hydrogen Bond Distance | 1.85 Å |
| Data derived from DFT (B3LYP/6-311+G(d,p)) calculations on N-cyclopentyl-2-hydroxy-N-methylbenzamide. |
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rsc.org
For this compound and its analogs, the HOMO is typically localized on the electron-rich phenol (B47542) ring and the hydroxyl oxygen atom. This suggests that these regions are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the π* orbital of the amide's carbonyl group, making it the most likely site for nucleophilic attack. In a DFT study of N-cyclopentyl-2-hydroxy-N-methylbenzamide, the HOMO energy was calculated to be -6.32 eV and the LUMO energy was -1.45 eV, resulting in an energy gap that underpins its molecular stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.compressbooks.pub These maps are invaluable for predicting how a molecule will interact with other molecules, including biological macromolecules. cdnsciencepub.com
In an MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. rsc.org This indicates high electron density and marks these as the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the phenolic hydroxyl group would show a region of positive potential (blue), confirming its role as a hydrogen bond donor. The aromatic ring exhibits a mixed potential, while the aliphatic cyclopentyl group is generally neutral (green). Such maps are crucial for rationalizing the non-covalent interactions that govern molecular recognition processes, such as a ligand binding to a protein's active site. pressbooks.pub
Molecular Dynamics Simulations for Conformational Flexibility
This compound possesses significant conformational flexibility due to the rotatable bonds connecting the cyclopentyl ring to the amide nitrogen and the amide group to the phenyl ring. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. nih.govmdpi.com
An MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces on each atom over time to model its natural movements. mdpi.com This allows for the exploration of the different accessible conformations (conformers) and the transitions between them. For this compound, simulations could reveal the preferred orientations of the cyclopentyl group relative to the planar benzamide core. It can also assess the stability and dynamics of the key intramolecular hydrogen bond. mdpi.comruc.dk Understanding the range of low-energy conformations is essential, as the biologically active conformation that binds to a specific target may not be the absolute lowest energy state in solution. mdpi.com
Molecular Docking Studies with Relevant Macromolecular Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This technique is fundamental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.govscispace.com
For this compound, docking studies would be performed against various macromolecular targets known to be modulated by benzamide or salicylamide (B354443) derivatives. Given the structural motifs, potential targets could include enzymes like histone deacetylases (HDACs) or cyclin-dependent kinases (CDKs), which are often targeted by molecules with similar scaffolds. mdpi.comscispace.comjapsonline.com The docking process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.govnih.gov For example, the phenolic hydroxyl and amide carbonyl groups would be expected to form critical hydrogen bonds, while the cyclopentyl and phenyl rings could engage in hydrophobic or π-stacking interactions. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound
This table provides a hypothetical example of molecular docking scores for this compound against several potential protein targets. Lower binding energy values typically indicate a more favorable predicted interaction.
| Protein Target (PDB ID) | Putative Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| HDAC3 (e.g., 4A69) | Histone Deacetylation | -8.5 | HIS171, PHE199, GLY295 |
| CDK4 (e.g., 2W9F) | Cell Cycle Regulation | -7.9 | VAL96, LYS35, ASP99 |
| A₃ Adenosine Receptor (e.g., 5N2S) | GPCR Signaling | -7.2 | ASN250, PHE168, TRP243 |
| This table is for illustrative purposes only. The binding energies and interacting residues are hypothetical and would require specific computational studies to be validated. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural properties. u-strasbg.fr These models are widely used in drug discovery to prioritize the synthesis of novel analogs with potentially improved potency. ajchem-a.com
To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds would be required. This dataset would include the chemical structure of each analog and its experimentally measured biological activity (e.g., IC₅₀ value) against a specific target.
In the absence of a known 3D structure for the biological target, ligand-based QSAR methods are employed. mdpi.comnih.gov These approaches rely solely on the information from a set of ligands known to be active at the target of interest. The process involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic features (e.g., partial charges). mdpi.com
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. scispace.com A robust QSAR model should have high statistical significance and strong predictive power, which is assessed through rigorous internal and external validation procedures. nih.govu-strasbg.fr Once validated, the model can be used to screen virtual libraries of this compound derivatives, allowing researchers to prioritize the synthesis of compounds predicted to have the highest activity.
Table 3: Illustrative Data for a Ligand-Based QSAR Model of this compound Derivatives
This table provides a hypothetical dataset that could be used to build a QSAR model. It includes structural variations, calculated molecular descriptors, and corresponding biological activity data (pIC₅₀, the negative logarithm of the IC₅₀ value).
| Compound | R¹ Substituent (on Phenyl Ring) | Molecular Weight ( g/mol ) | LogP | pIC₅₀ |
| 1 | H (Parent) | 205.25 | 2.60 | 6.5 |
| 2 | 5-Cl | 239.70 | 3.21 | 7.1 |
| 3 | 5-F | 223.24 | 2.75 | 6.8 |
| 4 | 4-OH | 221.25 | 2.15 | 6.3 |
| 5 | 5-CH₃ | 219.28 | 3.01 | 6.9 |
| 6 | 5-NO₂ | 250.25 | 2.55 | 7.4 |
| This table is for illustrative purposes only. The pIC₅₀ values are hypothetical and serve to demonstrate the type of data required for QSAR analysis. |
Structure-Based QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and development, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, a structure-based QSAR approach would involve the generation of molecular descriptors and the development of a predictive model.
A typical workflow for a structure-based QSAR study on this compound would involve:
3D Structure Generation: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software.
Descriptor Calculation: A wide array of molecular descriptors would be calculated. These can be categorized as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the molecule.
Geometrical descriptors: Descriptors related to the 3D shape of the molecule.
Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment.
Model Development: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a QSAR model that links the descriptors to a specific biological activity.
Model Validation: The predictive power and robustness of the developed model would be rigorously assessed using internal and external validation techniques.
While specific QSAR models for this compound are not readily found in the literature, studies on other salicylamide derivatives have demonstrated the utility of this approach. For instance, QSAR analyses of salicylamide isosteres have successfully modeled their antitubercular activity using quantum chemical descriptors. nih.gov These studies highlight the importance of electronic properties in the biological activity of this class of compounds. nih.gov
Table 1: Representative Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |
| Topological | Wiener Index, Kier & Hall Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
Predictive Modeling of Solubility and Intermolecular Interactions
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Predictive modeling offers a time- and cost-effective means to estimate the solubility of this compound in various solvents.
Predictive models for solubility can be broadly classified into two categories:
Empirical Models: These models are based on correlations with physicochemical properties such as logP (octanol-water partition coefficient) and melting point. The General Solubility Equation (GSE) is a well-known example.
Thermodynamic Models: These models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), utilize quantum chemical calculations to predict solubility from first principles by considering the chemical potential of the solute in the solvent.
Intermolecular interactions are not only key to solubility but also govern how a molecule interacts with biological targets. Computational methods like molecular docking and molecular dynamics simulations could be employed to study the binding of this compound to specific protein targets. These simulations can reveal the key amino acid residues involved in the interaction and the preferred binding conformation of the molecule.
Table 2: Common Models for Solubility Prediction
| Model Type | Model Name | Principles |
| Empirical | General Solubility Equation (GSE) | Correlates solubility with logP and melting point. |
| Thermodynamic | COSMO-RS | Uses quantum mechanics to calculate chemical potential. |
| Group Contribution | UNIFAC | Estimates activity coefficients based on functional groups. |
While specific predictive modeling data for this compound is not available, the established success of these models for structurally related compounds like salicylamide suggests they would be highly applicable. researchgate.netacs.orgresearchgate.netmdpi.com
Structure Activity Relationship Sar Studies of N Cyclopentyl 2 Hydroxybenzamide and Its Analogues
Impact of Cyclopentyl Moiety Modifications on Biological Activity
Alterations to the N-cyclopentyl moiety have been shown to significantly influence the biological activity of 2-hydroxybenzamide derivatives. These modifications primarily involve changes to the size of the cycloalkyl ring and the introduction of substituents onto the ring itself.
Cycloalkyl Ring Size Variations (e.g., cyclohexyl, cycloheptyl)
Research into a series of 5-chloro-N-cycloalkyl-2-hydroxybenzamides as inhibitors of human adenovirus (HAdV) has demonstrated a clear correlation between the size of the cycloalkyl ring and antiviral potency. nih.govmdpi.com In this series, increasing the ring size from a five-membered to a seven-membered ring resulted in a progressive enhancement of inhibitory activity. mdpi.com
The study compared N-cyclopentyl, N-cyclohexyl, and N-cycloheptyl analogues. The N-cyclopentyl derivative showed the lowest activity, while the N-cycloheptyl compound displayed the highest potency, achieving a micromolar IC₅₀ value against HAdV. nih.govmdpi.com This suggests that a larger, more lipophilic cycloalkyl group is favorable for this particular biological target.
| Compound | N-Alkyl Group | Inhibition of HAdV Plaque Formation at 10 µM (%) | IC₅₀ (µM) |
|---|---|---|---|
| 5-Chloro-N-cyclopentyl-2-hydroxybenzamide (11) | Cyclopentyl | 22.6 | >10 |
| 5-Chloro-N-cyclohexyl-2-hydroxybenzamide (12) | Cyclohexyl | 57.6 | Not reported |
| 5-Chloro-N-cycloheptyl-2-hydroxybenzamide (13) | Cycloheptyl | 99.6 | 4.7 |
Data sourced from a study on human adenovirus inhibitors. mdpi.com
Further studies have also indicated that 2-cyclohexyl analogues of related benzamides are effective in preventing bone loss, reinforcing the finding that the cyclohexyl group is a biologically acceptable and potentially advantageous modification over the cyclopentyl ring. acs.org
Substituent Effects on the Cyclopentyl Ring
The introduction of substituents onto the cyclopentyl ring itself is another strategy for modulating activity. In the development of anti-HAdV inhibitors, a derivative featuring a methyl group on the cyclopentyl ring, specifically a 2´-chloro-5´-(1-methylcyclopentyl)amino substituent, demonstrated improved potency and a better safety profile compared to the unsubstituted parent compound. mdpi.comresearchgate.net This modification suggests that small alkyl substituents on the cycloalkyl ring can enhance ligand-target interactions or improve physicochemical properties, leading to superior biological outcomes.
Role of the 2-Hydroxyl Group on Benzamide (B126) Core Activity
The phenolic hydroxyl group at the 2-position of the benzamide core is a key pharmacophoric feature, playing a crucial role in the molecule's biological activity.
Necessity of the Hydroxyl Group
The presence and specific placement of the 2-hydroxyl group are often essential for biological activity. In studies of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors, both the carboxylic acid and the adjacent hydroxyl group were found to be critical for maintaining inhibitory activity. nih.gov Its removal would likely lead to a significant loss of potency. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within a biological target's binding site. nih.govacs.org The intramolecular hydrogen bond between the 2-hydroxyl group and the amide carbonyl oxygen also serves to planarize the molecule, which can be crucial for optimal binding. Comparing 2-hydroxybenzamide with its 3-hydroxy isomer has shown that the specific location of this group is a key determinant of activity. googleapis.com
Bioisosteric Replacements for the 2-Hydroxyl Group
Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its essential binding interactions. nih.govnih.gov For the 2-hydroxyl group, several bioisosteres can be considered. cambridgemedchemconsulting.com
A primary goal of such a replacement is to create a new molecule with similar or improved biological properties, potentially overcoming issues related to metabolic instability (e.g., glucuronidation of phenols) or improving oral bioavailability. cambridgemedchemconsulting.com
| Original Group | Common Bioisosteric Replacements | Rationale for Replacement |
|---|---|---|
| -OH (Hydroxyl) | -NH₂ (Amino) | Maintains hydrogen bonding capability. cambridgemedchemconsulting.com |
| -F (Fluoro) | Similar in size, can act as a hydrogen bond acceptor. Increases metabolic stability. cambridgemedchemconsulting.com | |
| -OMe (Methoxy) | Acts as a hydrogen bond acceptor but loses donor capability. Can alter conformation and solubility. cambridgemedchemconsulting.com |
Common bioisosteres for a hydroxyl group. cambridgemedchemconsulting.com
While specific examples of bioisosteric replacement for the 2-hydroxyl group in N-cyclopentyl-2-hydroxybenzamide are not extensively documented in the provided context, the principles of drug design suggest that groups like aminomethyl or other hydrogen bond donors could potentially mimic the function of the hydroxyl group.
Substituent Effects on the Benzamide Phenyl Ring
Introducing substituents onto the benzamide phenyl ring is a powerful method for modulating the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.
Studies on various salicylamides have shown that both the type and position of substituents are critical. For a series of N-benzylsalicylamides evaluated as inhibitors of photosynthetic electron transport (PET), inhibitory activity was found to increase with the lipophilicity and the electron-withdrawing nature of the substituents on the acyl (benzamide) ring. researchgate.net For instance, compounds with nitro (5-NO₂) or multiple halogen substituents (3,5-dibromo, 3,5-dichloro) on the salicylamide (B354443) core were among the most potent inhibitors. researchgate.net
| Benzamide Ring Substituent(s) | Example Compound | PET Inhibition IC₅₀ (µM) |
|---|---|---|
| 5-NO₂ | N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide | 2.0 |
| 3,5-Br | 3,5-dibromo-N-(3,4-dichlorobenzyl)-2-hydroxybenzamide | 2.3 |
| 3,5-Br | 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide | 2.6 |
| None | Diuron (Standard) | 1.9 |
Effect of electron-withdrawing substituents on the benzamide ring on PET inhibition. researchgate.net
Halogenation Effects (e.g., 5-chloro substituent)
The introduction of halogen atoms, particularly chlorine, onto the salicylamide ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of this compound analogues, the addition of a chlorine atom at the 5-position of the 2-hydroxybenzamide core is a key modification.
This substitution is exemplified in the compound 5-Chloro-N-cyclopentyl-2-hydroxybenzamide. nih.gov The chlorine atom at this position is an electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. nih.govmdpi.com Such modifications are known to affect how the molecule interacts with its biological targets. nih.gov For instance, in studies on adenovirus inhibitors, the 5-chloro-salicylamide scaffold is a foundational element for a series of potent compounds. nih.govresearchgate.net
Research has shown that mildly electron-withdrawing halogen substituents on aromatic rings are generally well-tolerated in synthetic reactions and can lead to useful yields of the desired products. nih.gov The presence of a chlorine atom can also introduce steric bulk, which may either enhance or hinder binding to a target protein, depending on the topology of the binding site. nih.gov In some cases, adding a bulky and electronegative chlorine substituent can effectively block unwanted metabolic oxidation at certain positions on the aromatic ring. nih.gov
The activity of halogenated N-cycloalkyl-2-hydroxybenzamide analogues against human adenovirus (HAdV) illustrates the effect of these substitutions. While this compound itself is a starting point, the addition of the 5-chloro group is a feature of more potent derivatives. The table below shows data for 5-chloro analogues where the N-cycloalkyl group is varied.
| Compound No. | N-Alkyl Substituent | HAdV Inhibition (%) at 10 µM | IC₅₀ (µM) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 11 | N-cyclopentyl | 22.6% | - | - | nih.gov |
| 12 | N-cyclohexyl | 57.6% | - | - | nih.gov |
| 13 | N-cycloheptyl | 99.6% | 4.7 | 30.9 | nih.gov |
As seen in the data, for the 5-chloro-2-hydroxybenzamide series, increasing the ring size of the N-cycloalkyl group from five to seven carbons leads to a significant increase in anti-HAdV potency. nih.gov This suggests that the 5-chloro substituent creates a favorable electronic and steric environment that, when combined with a larger, more lipophilic cycloalkyl group, enhances the interaction with the biological target. nih.gov
Electronic and Steric Effects of Other Substituents
Beyond simple halogenation, the electronic and steric nature of various substituents on the benzamide ring plays a crucial role in defining the SAR. The interplay between electron-donating and electron-withdrawing groups, as well as the size and position of these substituents, dictates the resulting biological activity.
Electronic Effects: The reactivity of amines and amides is influenced by the electron distribution within the molecule. bohrium.com Electron-withdrawing groups on the aromatic ring, such as nitro or fluoro groups, can increase the reactivity of the molecule in certain contexts but may also alter metabolic stability. nih.gov Conversely, electron-donating groups can enhance reactivity at different positions. researchgate.net In studies of 2-hydroxybenzoic acid derivatives, substituting the ring with an electron-withdrawing group like fluorine was found to be beneficial for enhancing inhibitory potency against certain enzymes, while electron-donating groups like methyl or methoxy (B1213986) were less effective. nih.gov The position of the substituent is also critical; para-substitution on the benzene (B151609) ring is often preferred over ortho- or meta-positions for maintaining potency. nih.gov
Steric Effects: Steric hindrance, the effect of the size of a functional group on reactivity, is a major determinant of SAR. mdpi.com In many cases, bulky substituents can prevent a molecule from fitting into the active site of a protein, thereby reducing or eliminating its biological effect. nih.gov However, in other instances, a bulky group can provide beneficial interactions or shield the molecule from metabolic degradation. For example, the introduction of a bulky tert-butyl group can block aromatic oxidation. nih.gov The size of an N-alkyl group on an amide can significantly influence reaction pathways, with larger, branched alkyl groups often preventing certain intramolecular cyclizations and favoring other rearrangements due to increased steric hindrance. mdpi.com
The following table summarizes the effects of different substituents on the activity of various salicylamide-related scaffolds, illustrating these principles.
| Scaffold | Substituent | Key Finding | Reference |
|---|---|---|---|
| 2-hydroxybenzoic acid | para-Fluoro | Incorporating an electron-withdrawing group is beneficial for potency. | nih.gov |
| 2-hydroxybenzoic acid | para-Methyl or para-Methoxy | Electron-donating groups were less potent than electron-withdrawing ones. | nih.gov |
| Aryl cyclopentane | tert-Butyl | A bulky group blocks aromatic oxidation, favoring methylene (B1212753) oxidation. | nih.gov |
| N-Alkyl Arylsulphonamides | Branched N-alkyl (e.g., isopropyl) | Increased steric hindrance prevents cyclisation and favors rearrangement. | mdpi.com |
Amide Linkage Modifications and Their Influence on SAR
The amide bond and the groups attached to the amide nitrogen are central to the SAR of this compound and its analogues. Modifications in this region, such as altering the N-substituent or inserting linker atoms, can dramatically affect potency and selectivity. nih.govmdpi.com
Initial studies on 5-chloro-2-hydroxybenzamides showed that increasing the size of the N-cycloalkyl group from cyclopentyl to cycloheptyl enhanced anti-HAdV activity. nih.gov This suggests that the hydrophobic pocket accommodating this group is large enough to benefit from the increased van der Waals interactions provided by the larger rings. nih.gov
Further exploration involved inserting a methylene (-CH2-) linker between the amide nitrogen and the cycloalkyl ring. This modification led to a significant increase in potency and a better safety profile. nih.govmdpi.com
| Compound No. | N-Alkyl Substituent | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 13 | N-cycloheptyl | 4.7 | 30.9 | 6.6 | nih.gov |
| 16 | N-cyclohexylmethyl | 0.78 | 91.2 | 116.9 | nih.govmdpi.com |
| 17 | N-(S)-cyclohexylethyl | 0.51 | 23.0 | 45.1 | nih.govmdpi.com |
| 20 | N-cyclohexylethyl | 1.0 | 66.3 | 64.3 | nih.gov |
As shown in the table, the N-cyclohexylmethyl derivative (compound 16) exhibited submicromolar potency against HAdV and had significantly lower cytotoxicity compared to its direct N-cycloalkyl counterparts, resulting in a much-improved selectivity index. nih.govmdpi.com Adding an extra carbon to the linker to create an N-cyclohexylethyl group (compound 20) resulted in a slight loss of potency but maintained low cytotoxicity. nih.gov However, introducing a methyl group on the linker itself (compound 17) retained high potency but significantly increased cytotoxicity, making this modification undesirable. nih.govmdpi.com These findings highlight the sensitivity of the SAR to even minor changes in the amide linkage region, demonstrating the importance of linker length and substitution for optimizing both antiviral activity and the therapeutic window. nih.govmdpi.com
Mechanistic Investigations of N Cyclopentyl 2 Hydroxybenzamide S Molecular Interactions
Exploration of Potential Target Engagements
The versatility of the N-cyclopentyl-2-hydroxybenzamide scaffold allows for its modification to interact with a range of biological targets. Research into its derivatives has provided insights into these potential engagements.
Derivatives of salicylamide (B354443), the core structure of this compound, have been identified as potent inhibitors of human adenovirus (HAdV) infection. nih.govresearchgate.net Mechanistic studies suggest that these compounds can interfere with the HAdV entry pathway. researchgate.net Specifically, one derivative, compound 16 (JMX0493), has been shown to inhibit the escape of viral particles from the endosome. nih.gov This action prevents the subsequent uncoating of the virus and the exposure of the lytic protein VI, a critical step in the viral replication cycle. nih.gov
The antiviral activity of these salicylamide derivatives is influenced by the substituents on the aniline (B41778) moiety and modifications to the amide linker. researchgate.net For instance, a 3'-fluoro-5'-trifluoromethyl substituted derivative and a 2'-chloro-5'-(1-methylcyclopentyl)amino substituted derivative demonstrated improved potency and a better safety profile compared to the parent compound, niclosamide. researchgate.netnih.gov Another derivative, with an N-cyclohexylmethyl substitution, also showed submicromolar potency and significantly reduced cytotoxicity. nih.gov These findings highlight the potential for developing this compound-based compounds as antiviral agents that target the crucial early stages of adenovirus infection. nih.govresearchgate.net
Table 1: Antiviral Activity of Salicylamide Derivatives Against Human Adenovirus (HAdV)
| Compound | Modification | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Proposed Mechanism of Action |
|---|---|---|---|---|---|
| Niclosamide | Hit Compound | - | - | - | - |
| Compound 4 | 3'-fluoro-5'-trifluoromethyl substitution | 0.18 | 120.0 | 666.7 | HAdV Entry Pathway Inhibition |
| Compound 5 | 2'-chloro-5'-(1-methylcyclopentyl)amino substitution | 0.27 | 156.8 | 580.7 | HAdV Entry Pathway Inhibition |
| Compound 6 | L-valine linker | 0.45 | 200.0 | 444.4 | HAdV Entry Pathway Inhibition |
| Compound 16 | N-cyclohexylmethyl substitution | 0.78 | 91.2 | 116.9 | Inhibition of viral particle escape from the endosome |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).
N-hydroxybenzamide derivatives, which share a structural resemblance to this compound, have been extensively studied as histone deacetylase (HDAC) inhibitors. nih.govgoogle.com HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov
A series of novel N-hydroxybenzamide derivatives incorporating an indole (B1671886) cap group exhibited potent HDAC inhibitory activity, with some compounds showing IC₅₀ values in the low nanomolar range, significantly more potent than the approved drug SAHA (suberoylanilide hydroxamic acid). nih.gov The most potent of these compounds demonstrated significant growth inhibitory activity in various tumor cell lines. nih.gov The mechanism of action involves the interaction of the inhibitor with the active site of the HDAC enzyme, leading to the accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis. nih.gov Molecular docking simulations have been used to visualize the binding modes of these inhibitors within the HDAC active site, highlighting key interactions that contribute to their potency. nih.gov
Benzamide (B126) derivatives have also been investigated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govrsc.org These enzymes are involved in the regulation of extracellular nucleotide signaling and play roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer. nih.gov
A study on sulfamoyl-benzamide derivatives revealed compounds with selective inhibitory activity against different h-NTPDase isoforms. nih.gov For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a selective inhibitor of h-NTPDase8. nih.gov Molecular docking studies of these potent inhibitors have shown significant interactions with the amino acid residues within the homology models of the respective h-NTPDase proteins, providing a basis for their inhibitory activity. nih.gov The development of selective NTPDase inhibitors is a promising area for therapeutic intervention in various diseases.
Biophysical Characterization of Ligand-Target Interactions
Understanding the biophysical properties of how a ligand binds to its target is fundamental for drug design and optimization. This includes determining the strength of the interaction and the structural changes that occur upon binding.
Binding Affinity Determination Methodologies
The strength of the interaction between a ligand, such as a derivative of this compound, and its biological target is quantified by its binding affinity. Various methodologies are employed to determine this crucial parameter.
Common techniques include:
Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target. It allows for the real-time monitoring of association and dissociation kinetics, from which the Kd can be calculated.
Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding. This can involve intrinsic protein fluorescence or the use of fluorescently labeled ligands or targets. Förster Resonance Energy Transfer (FRET) is a specific type of fluorescence assay that can measure distance-dependent interactions between two chromophores. google.com
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats can be used to determine the binding affinity of a small molecule by measuring its ability to compete with a known ligand for binding to the target protein.
The choice of method depends on the specific ligand-target system and the information required. For instance, while ITC provides a comprehensive thermodynamic picture, SPR excels in providing kinetic data.
Conformational Changes Induced by Binding
The binding of a ligand to its target protein often induces conformational changes in both molecules, a concept known as "induced fit." These structural rearrangements can be critical for the biological activity of the ligand, such as activating or inhibiting an enzyme.
Several biophysical techniques are used to study these conformational changes:
X-ray Crystallography: This technique can provide high-resolution three-dimensional structures of the ligand-target complex, revealing the precise binding mode and any conformational changes in the protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of proteins and ligands in solution. Chemical shift perturbation mapping can identify the binding site and monitor conformational changes upon ligand binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. Changes in the CD spectrum upon ligand binding can indicate alterations in the protein's alpha-helix and beta-sheet content.
Molecular Dynamics (MD) Simulations: Computational MD simulations can model the dynamic behavior of the ligand-target complex over time, providing insights into the conformational changes that occur upon binding and the stability of the complex.
For G protein-coupled receptors (GPCRs), a major class of drug targets, ligand binding can induce significant conformational changes that are essential for receptor activation and downstream signaling. nih.govnih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, can also induce conformational changes that affect the receptor's affinity for its primary ligand or its signaling properties. nih.gov
Mechanistic Pathways of Chemical Reactions Involving the this compound Core
The core structure of this compound presents multiple sites for chemical transformation. The electron-rich phenolic ring is susceptible to electrophilic attack and oxidation, while the amide functional group can undergo both hydrolysis and reduction. The cyclopentyl and benzene (B151609) rings can also participate in reactions under specific conditions.
Oxidation Reactions
The oxidation of this compound can principally occur at the phenolic hydroxyl group, leading to the formation of quinone-type structures. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it susceptible to oxidation even without a hydrogen atom on the carbon bearing the hydroxyl group. doi.org
One plausible mechanistic pathway for the oxidation of the phenolic moiety involves the use of a strong oxidizing agent like chromic acid. The reaction is thought to proceed through the formation of a phenoxyl radical, which then undergoes further oxidation to yield a benzoquinone. mit.edumdpi.comresearchgate.net The presence of the amide and cyclopentyl substituents on the ring may influence the regioselectivity of the oxidation.
Another potential method for the regioselective oxidation of the phenol (B47542) to an o-quinone involves the use of o-iodoxybenzoic acid (IBX). This process is believed to involve a double oxidation, where a hydroxyl group is first installed ortho to the existing one, followed by the oxidation of the resulting catechol to the o-quinone. mdpi.com
The cyclopentyl group itself can also be a site for oxidation, particularly at the methylene (B1212753) C-H bonds. Manganese-based catalysts, for instance, have been shown to selectively oxidize remote methylene sites in the presence of aromatic functionalities. nih.gov This could lead to the formation of hydroxylated or ketonic derivatives on the cyclopentyl ring of this compound.
Table 1: Plausible Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Plausible Mechanism |
| Chromic Acid (H₂CrO₄) | p-Benzoquinone derivative | Formation of a phenoxyl radical followed by further oxidation. mit.edumdpi.comresearchgate.net |
| o-Iodoxybenzoic Acid (IBX) | o-Quinone derivative | Double oxidation involving initial ortho-hydroxylation followed by oxidation of the resulting catechol. mdpi.com |
| Manganese Catalysts (e.g., Mn(CF₃–PDP)) | Hydroxylated or ketonic cyclopentyl derivatives | Selective oxidation of remote C-H bonds on the cyclopentyl ring. nih.gov |
Reduction Reactions
The reduction of this compound primarily targets the amide functional group. The conversion of secondary amides to amines is a significant transformation in organic synthesis. rsc.org
A common method for the reduction of secondary amides is the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the corresponding secondary amine. mit.edu
Catalytic hydrogenation is another important method for amide reduction. acs.org This can be achieved using various metal catalysts, including nickel and silver-based systems. rsc.orgsci-hub.se The hydrogenation of amides can proceed through two main pathways: C-O bond cleavage to produce an imine followed by reduction to the amine, or C-N bond cleavage to yield an aldehyde and an amine, with the aldehyde being further reduced to an alcohol. sci-hub.segoogle.com The specific pathway and product selectivity depend on the catalyst and reaction conditions used. google.com
The benzene ring of this compound can also be reduced under specific conditions, such as the Birch reduction. This reaction, which employs an alkali metal (like sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-dihydro derivative without reducing the amide group. pacific.eduacs.org
Table 2: Plausible Reduction Reactions of this compound
| Reducing Agent/System | Potential Product(s) | Plausible Mechanism |
| Lithium Aluminum Hydride (LiAlH₄) | N-Cyclopentyl-(2-hydroxybenzyl)amine | Two successive additions of hydride ions, proceeding through an iminium ion intermediate. mit.edu |
| Nickel Catalyst / H₂ | N-Cyclopentyl-(2-hydroxybenzyl)amine | Catalytic hydrogenation, likely proceeding via C-O bond cleavage and an imine intermediate. rsc.org |
| Silver on Alumina / H₂ | 2-Hydroxybenzyl alcohol and cyclopentylamine (B150401) | Catalytic hydrogenation proceeding via C-N bond cleavage. sci-hub.se |
| Sodium in Liquid Ammonia / Alcohol | 1,4-Dihydro-N-cyclopentyl-2-hydroxybenzamide | Birch reduction of the aromatic ring. pacific.eduacs.org |
Advanced Research Applications and Future Directions for N Cyclopentyl 2 Hydroxybenzamide
Development as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a selective manner. The development of N-cyclopentyl-2-hydroxybenzamide and its derivatives into such probes is an active area of research.
In studies aimed at discovering inhibitors of human adenovirus, derivatives of this compound have been synthesized to probe the molecular constraints of viral targets. Specifically, 5-Chloro-N-cyclopentyl-2-hydroxybenzamide was created as part of a broader investigation to understand how small molecules can prevent viruses from escaping the endosome, a critical step in infection. mdpi.com This research highlights a key application: using the this compound core to generate a library of related compounds that can systematically explore the size and chemical preferences of a biological binding site. mdpi.com The core hypothesis in such studies is that the target's binding site favors simple, moderately sized hydrophobic groups, a theory that can be tested by synthesizing and evaluating derivatives like N-cycloheptyl and N-cyclohexyl amides. mdpi.com
The utility of a chemical probe is often enhanced by attaching a fluorescent tag, allowing researchers to visualize the molecule's interaction with its target in living cells. While not yet applied to this compound itself, this technique is common for other probes and represents a logical future step. For example, fluorescently labeled ligands are routinely used to study G-protein coupled receptors, confirming their location and binding characteristics in real-time. This approach could be adapted to track this compound derivatives within cells, illuminating their mechanism of action.
Integration in Structure-Based Drug Discovery Platforms
Structure-based drug design (SBDD) is a computational methodology that relies on the three-dimensional structure of a biological target to design new drugs. nih.govfrontiersin.org The this compound scaffold and its analogues are well-suited for integration into these advanced platforms.
A cornerstone of SBDD is the establishment of a Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological effect. Research on 2-hydroxybenzamide derivatives has generated crucial SAR data. For instance, in the context of anti-adenovirus agents, modifications to the cyclopentyl group and the phenyl ring of the 2-hydroxybenzamide core led to significant variations in activity. mdpi.com This information is vital for computational models.
The integration process in SBDD platforms typically involves the following steps:
Database Preparation : The structures of this compound and its derivatives are prepared, considering all possible tautomers, isomers, and protonation states. frontiersin.org
Molecular Docking : These prepared molecules are then computationally "docked" into the 3D structure of a target protein. This simulation predicts the most likely binding pose and estimates the strength of the interaction. frontiersin.org
Virtual Screening : Large libraries of virtual derivatives can be rapidly screened against a target to identify the most promising candidates for synthesis and biological testing. frontiersin.org
This in silico approach accelerates the discovery process by prioritizing molecules with the highest probability of success, thereby saving time and resources. nih.gov The data from compounds like 5-Chloro-N-cyclopentyl-2-hydroxybenzamide helps refine the predictive accuracy of these computational models for this specific chemical class. mdpi.com
Exploration of Novel Synthetic Pathways for Derivatization
The ability to easily create a wide variety of derivatives (a process called derivatization) is crucial for optimizing a lead compound in drug discovery. Researchers are exploring various synthetic pathways to modify the this compound scaffold.
A conventional and reliable method involves the direct reaction of a methyl salicylate (B1505791) ester with an amine. For example, 5-Chloro-N-cyclopentyl-2-hydroxybenzamide was synthesized by reacting methyl 5-chloro-2-hydroxybenzoate with cyclopentylamine (B150401) in methanol. mdpi.com This straightforward approach allows for the introduction of diverse amine groups.
To improve efficiency and access different types of derivatives, more advanced synthetic methods are being investigated for related salicylanilide (B1680751) compounds. csic.es Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes for the preparation of amides from carboxylic acids and amines. researchgate.netijprdjournal.com This technique offers a faster and often cleaner route to new derivatives. nih.gov
Another sophisticated strategy is directed metalation, which uses an existing functional group to guide the addition of a new group to a specific position on the aromatic ring. This allows for precise modifications that are difficult to achieve with standard methods.
| Synthetic Method | Description | Key Advantages | Relevant Compounds |
|---|---|---|---|
| Conventional Amidation | Reaction of a methyl salicylate ester with an amine in a solvent like methanol. mdpi.com | Reliable, straightforward, good for introducing various amine groups. | 5-Chloro-N-cyclopentyl-2-hydroxybenzamide |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture, accelerating amide bond formation. researchgate.netijprdjournal.com | Drastically reduced reaction times, often cleaner reactions and higher yields. nih.gov | Salicylanilide Derivatives |
| Directed Metalation | Utilizes an existing functional group to direct a metalating agent (e.g., organolithium) to a specific position for further reaction. | High regioselectivity for creating specific substitution patterns on the aromatic ring. | N,N-diethyl-2-hydroxybenzamides |
Potential as a Scaffold for Rational Drug Design Beyond Current Applications
In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, unrelated biological targets. nih.govmdpi.com The this compound structure possesses characteristics that suggest it could function as such a scaffold, providing a versatile template for designing new drugs for a wide range of diseases. elsevier.com
The concept, first described in the late 1980s, recognizes that certain molecular motifs appear frequently in successful drugs. mdpi.comcambridgemedchemconsulting.com These scaffolds, like the benzodiazepine (B76468) core, provide a three-dimensional structure that can present functional groups in a way that facilitates interaction with diverse protein targets. cambridgemedchemconsulting.com The this compound scaffold, being a substituted phenyl ring, fits into the broad class of structures that have proven highly effective in medicinal chemistry. nih.gov
The potential of this scaffold is supported by the wide range of biological activities already observed in related 2-hydroxybenzamide derivatives, including antimicrobial, anticancer, and antiviral properties. mdpi.comresearchgate.netiiarjournals.org By using this core structure as a starting point, medicinal chemists can apply principles of rational drug design, such as "scaffold hopping," to create novel molecules targeting different enzymes or receptors. The pyridine (B92270) unit, for example, is another privileged scaffold that is often fused to other motifs to create compounds with diverse biological activities. nih.gov
The exploration of this compound as a privileged scaffold could lead to the discovery of ligands for new biological targets, expanding its therapeutic potential far beyond its current research applications.
Q & A
Q. Yield Optimization Strategies :
- Use Pd/C hydrogenation for reducing competing side reactions (e.g., oxidation of sensitive functional groups) .
- Introduce triisopropylsilyl (TIPS) protecting groups for hydroxyl moieties to prevent undesired side reactions during coupling .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition.
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Q. Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm, multiplet for CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm for the benzamide ring).
- 13C NMR : Identify carbonyl (C=O, ~165–170 ppm) and cyclopentyl carbons (25–35 ppm for CH₂, 35–45 ppm for CH).
- X-ray Crystallography :
Advanced: How do structural modifications (e.g., substituents on the benzamide ring) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Q. Methodological Approach :
- Synthetic SAR Libraries : Prepare analogs with substituents at ortho, meta, and para positions (e.g., Cl, NO₂, OCH₃) using modular protocols (e.g., Scheme 2 in ).
- Biological Assays :
- Test compounds against target enzymes (e.g., Trypanosoma brucei inhibitors) using dose-response curves (IC₅₀ values) .
- Compare with control compounds like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which show potent activity due to halogenated substituents .
- Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins.
- Correlate electronic effects (Hammett σ values) of substituents with bioactivity trends.
Advanced: How can researchers resolve contradictions in reported data for structurally similar benzamide derivatives?
Case Study : Discrepancies in biological activity between N-cyclopentyl-2-hydroxybenzamide and N-benzyl-2-hydroxybenzamide :
- Structural Analysis :
- Experimental Replication :
- Reproduce assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variables.
- Validate purity of compounds using HPLC-MS to rule out impurities as confounding factors.
- Meta-Analysis :
Advanced: What strategies are effective for troubleshooting low-resolution X-ray diffraction data for this compound?
Q. Challenges and Solutions :
- Poor Crystal Quality :
- Data Refinement :
Basic: How can researchers validate the purity of this compound post-synthesis?
Q. Validation Protocols :
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target ≥95% purity.
- GC-MS : Confirm absence of volatile byproducts (e.g., unreacted cyclopentylamine).
- Elemental Analysis :
- Compare experimental C/H/N/O percentages with theoretical values (calculated via ChemDraw).
Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. Tools and Workflows :
- logP and Solubility : Use Schrödinger’s QikProp or ADMET Predictor to estimate partition coefficients and solubility profiles.
- pKa Prediction : Employ MarvinSketch or ACD/Labs to predict ionization states of the hydroxyl and amide groups.
- Molecular Dynamics (MD) :
- Simulate hydration shells and stability in aqueous media using GROMACS with CHARMM force fields.
Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound?
Q. Experimental Design :
- In Vitro Assays :
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Identify metabolites using high-resolution MS (e.g., Q-TOF).
- Isotope Labeling :
- Synthesize a deuterated analog (e.g., CD₃-labeled cyclopentyl group) to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
